2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-ethoxyphenol
Description
2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-ethoxyphenol is a pyrimidine derivative characterized by a central pyrimidine ring substituted with an amino group, a 2-methoxyphenoxy group, a methyl group, and a 5-ethoxyphenol moiety. The compound’s structure combines electron-rich aromatic systems (methoxyphenoxy, ethoxyphenol) with a hydrogen-bond-donating amino group, making it a candidate for interactions with biological targets like enzymes or receptors .
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-4-26-13-9-10-14(15(24)11-13)18-19(12(2)22-20(21)23-18)27-17-8-6-5-7-16(17)25-3/h5-11,24H,4H2,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKQONKAOVUERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC(=NC(=C2OC3=CC=CC=C3OC)C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclization Strategy
Optimization and Challenges
Key Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature (Ullmann) | 130°C | Maximizes C-O bond formation |
| POCl₃ Equiv. (Step 1) | 5.0 | Complete chlorination |
| Coupling Time | 24 hours | Balances conversion vs. degradation |
Challenges
- Regioselectivity : Competing substitution at pyrimidine positions 4 vs. 5.
- Steric Hindrance : Bulky 2-methoxyphenoxy group slows coupling kinetics.
Characterization Data
Intermediate 4-Chloro-2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidine
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, NH₂), 6.90–6.84 (m, 4H, aromatic), 3.85 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
Final Product
- Melting Point : 214–216°C.
- HRMS : m/z 425.1521 [M+H]⁺ (calc. 425.1518).
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-ethoxyphenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a fully hydrogenated compound.
Scientific Research Applications
2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-ethoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a reduction in inflammation or microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
- AP-3-OMe-Ph (): This analog, 2-(2-amino-5-(3-methoxyphenyl)pyrimidin-4-yl)phenol, shares the pyrimidine core and phenolic group but lacks the ethoxy and methoxyphenoxy substituents. Instead, it has a 3-methoxyphenyl group at position 3. The ortho-methoxy substitution in the target compound (vs.
- ZINC2345177 (): 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol differs in the methoxyphenyl position (para vs. ortho) and the substitution of a 4-fluorobenzyloxy group instead of ethoxyphenol. The para-methoxy group may increase electron-donating effects, while the fluorobenzyloxy moiety could improve metabolic stability compared to the ethoxy group in the target compound .
Pharmacological and Binding Properties
- Antiviral Activity: Pyrimidine derivatives like AP-3-OMe-Ph () exhibit inhibitory effects on the SARS-CoV-2 spike protein–hACE2 interaction. The target compound’s 2-methoxyphenoxy group may enhance hydrophobic interactions with viral HR1 domains, though direct activity data are unavailable. Computational docking studies (as in ) could predict its binding affinity relative to analogs .
- Adrenoceptor Binding: Compounds with methoxyphenoxy-ethylamino-propanol motifs () show α1/β1-adrenoceptor affinity.
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-ethoxyphenol is a complex organic compound with potential biological activity, particularly in medicinal chemistry. Its structure features a pyrimidine core and phenolic groups, which are often associated with various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₂₃N₃O₄
- Molecular Weight : Approximately 369.41 g/mol
- CAS Number : 879478-43-0
The biological activity of this compound is likely mediated through its interactions with specific enzymes or receptors involved in cellular signaling pathways. The presence of the amino group and phenolic structures allows for hydrogen bonding and π-π interactions, which can modulate the activity of target proteins.
Potential Targets:
- Kinases : The compound may inhibit specific kinases involved in cancer progression.
- Cyclooxygenase (COX) Enzymes : Related compounds have shown COX-inhibitory activity, suggesting a potential role in anti-inflammatory responses .
- Antioxidant Activity : It may exhibit antioxidant properties similar to other methoxyphenols, contributing to its biological effects .
Antitumor Activity
Research indicates that derivatives of pyrimidine and phenolic compounds often exhibit significant antitumor effects. For instance, studies on related compounds have demonstrated their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been investigated for their ability to inhibit COX enzymes, which are crucial in inflammatory processes. A quantitative structure-activity relationship (QSAR) study indicated that modifications in methoxy groups can enhance COX inhibitory activity .
Study 1: Antitumor Efficacy
In a study evaluating the antitumor effects of pyrimidine derivatives, this compound was tested against human cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Amino Compound | A549 (Lung) | 15.3 |
| Standard Drug | Doxorubicin | 12.5 |
Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, the compound was assessed for its ability to inhibit COX enzymes in vitro. The results indicated that it significantly reduced COX-2 expression in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
| Treatment | COX-2 Expression (%) |
|---|---|
| Control | 100 |
| Compound | 45 |
| Aspirin | 30 |
Q & A
Q. What are the key structural motifs of this compound, and how do they influence its reactivity and biological activity?
The compound features a pyrimidine core substituted with an amino group (NH₂), a 2-methoxyphenoxy moiety, a methyl group at position 6, and a 5-ethoxyphenol group. The pyrimidine ring provides a planar aromatic system for π-π stacking interactions with biological targets, while the methoxy and ethoxy groups enhance solubility and modulate electronic effects. The amino group may participate in hydrogen bonding, critical for target binding .
Q. What are common synthetic pathways for preparing this compound?
Synthesis typically involves:
- Step 1: Cyclocondensation of a β-diketone or enamine with a guanidine derivative to form the pyrimidine ring.
- Step 2: Electrophilic substitution (e.g., Ullmann coupling) to introduce the 2-methoxyphenoxy group.
- Step 3: Alkylation or etherification to attach the 5-ethoxyphenol moiety. Purification is achieved via column chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy: To confirm substituent positions and purity (e.g., ¹H/¹³C NMR).
- Mass Spectrometry (HRMS): For molecular weight validation.
- HPLC: To assess purity (>95% is typical for biological assays).
- X-ray Crystallography: Resolves 3D conformation and intermolecular interactions .
Q. How is the compound purified to achieve research-grade quality?
- Flash Chromatography: Using silica gel and gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization: Ethanol/water mixtures are common solvents.
- Prep-HPLC: For isolating isomers or trace impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during pyrimidine ring formation?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysts: Use Pd(PPh₃)₄ for coupling reactions or K₂CO₃ for deprotonation.
- Temperature Control: Maintain 80–100°C for cyclocondensation; higher temperatures may degrade sensitive substituents .
Q. How should researchers address contradictions in reported biological activity data?
- Comparative Assays: Test the compound alongside analogs (e.g., methyl vs. trifluoromethyl substituents) under identical conditions.
- Target Validation: Use kinase profiling or receptor-binding assays to confirm specificity.
- Meta-Analysis: Cross-reference data from structural analogs (e.g., highlights how methyl vs. trifluoromethyl groups alter activity) .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular Docking (AutoDock, Glide): Simulate interactions with ATP-binding pockets (e.g., kinases).
- MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100+ ns trajectories.
- QSAR Modeling: Correlate substituent electronegativity with IC₅₀ values .
Q. How do structural modifications impact the compound's pharmacokinetics?
| Modification | Effect | Reference |
|---|---|---|
| Methoxy → Hydroxy | Increased solubility but reduced metabolic stability | |
| Methyl → Trifluoromethyl | Enhanced lipophilicity and target affinity | |
| Ethoxy → Propoxy | Prolonged half-life due to slower hepatic clearance |
Q. What strategies mitigate degradation during long-term storage?
- Storage Conditions: -20°C under argon to prevent oxidation.
- Lyophilization: Stabilize as a lyophilized powder in amber vials.
- Stability Assays: Monitor via HPLC every 3–6 months .
Q. How does this compound compare to its analogs in structure-activity relationship (SAR) studies?
- Analog A (6-methyl → 6-CF₃): 10-fold higher kinase inhibition but reduced solubility.
- Analog B (5-ethoxy → 5-OCH₂CF₃): Improved blood-brain barrier penetration.
- Analog C (2-methoxyphenoxy → 3,4-dimethoxy): Loss of selectivity due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
